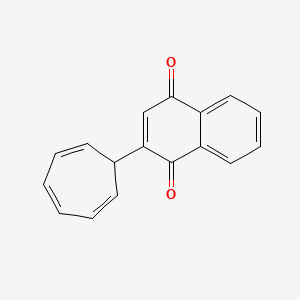
3,3',3'',3'''-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,3’‘,3’‘’-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butyl group and a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’‘,3’‘’-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the cyclohexane ring, introduction of the tert-butyl group, and subsequent functionalization to achieve the final structure. Common reagents used in these reactions include tert-butyl chloride, cyclohexanone, and various carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,3’,3’‘,3’‘’-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3,3’,3’‘,3’‘’-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
作用機序
The mechanism by which 3,3’,3’‘,3’‘’-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, altering their activity, or participating in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
3,3’,3’‘,3’‘’-(5-tert-Butyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid is unique due to its specific structural features, including the presence of a tert-butyl group and a cyclohexane ring. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
61502-74-7 |
|---|---|
分子式 |
C22H34O9 |
分子量 |
442.5 g/mol |
IUPAC名 |
3-[5-tert-butyl-1,3,3-tris(2-carboxyethyl)-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C22H34O9/c1-20(2,3)14-12-21(8-4-15(23)24,9-5-16(25)26)19(31)22(13-14,10-6-17(27)28)11-7-18(29)30/h14H,4-13H2,1-3H3,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChIキー |
PTQHZMLWFSKNPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CC(C(=O)C(C1)(CCC(=O)O)CCC(=O)O)(CCC(=O)O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


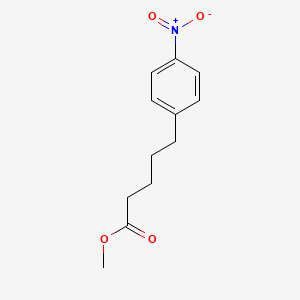
![4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid](/img/structure/B14589477.png)
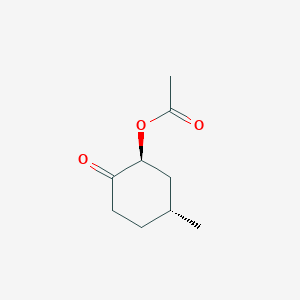

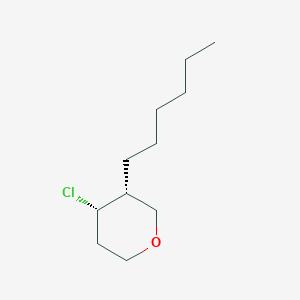

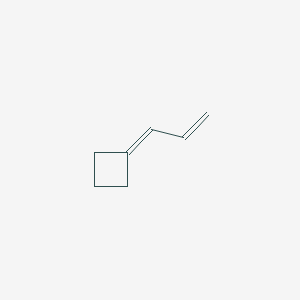
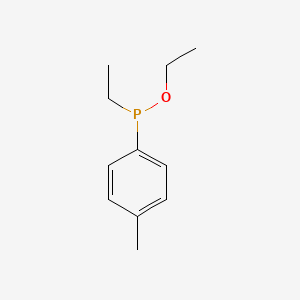
![Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B14589525.png)
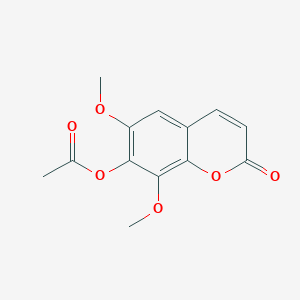
![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
